

Technical Guide to Fexofenadine-d3-1: Supplier Sourcing and Certificate of Analysis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fexofenadine-d3-1**, a deuterated analog of the antihistamine Fexofenadine. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled standard and understanding its quality attributes through a detailed examination of a representative Certificate of Analysis (CoA). Furthermore, this guide outlines key experimental protocols for the verification of its identity and purity.

Supplier Information

Fexofenadine-d3-1 is a specialized chemical and is available from suppliers who focus on stable isotope-labeled compounds for research and analytical purposes. One such potential supplier is:

 MedchemExpress: They list Fexofenadine-d3-1 and other deuterated analogs of Fexofenadine in their catalog and provide quotes upon request.[1]

It is recommended to contact the supplier directly to obtain a lot-specific Certificate of Analysis and to confirm availability and lead times.

Certificate of Analysis: Data Presentation



A Certificate of Analysis for **Fexofenadine-d3-1** was not publicly available at the time of this writing. However, to provide a representative example of the data and specifications that can be expected, the following table summarizes the quantitative data from a Certificate of Analysis for a closely related deuterated analog, Fexofenadine-d10. This data is for illustrative purposes and may not reflect the exact specifications of **Fexofenadine-d3-1**.

Parameter	Specification	Method
Identity		
Appearance	White to off-white solid	Visual Inspection
Molecular Formula	С32Н36D3NO4	Mass Spectrometry
Molecular Weight	504.69 g/mol	Mass Spectrometry
Purity		
Chemical Purity (HPLC)	≥98%	HPLC-UV
Isotopic Purity	≥99% Deuterated Forms	Mass Spectrometry
Physical Properties		
Solubility	Soluble in Methanol and DMSO	Visual Inspection
Residual Solvents		
Methanol	≤3000 ppm	GC-HS
Storage		
Recommended Storage	-20°C, protect from light and moisture	Supplier Recommendation

Experimental Protocols

The following are detailed methodologies for key experiments that are typically performed to verify the quality of a deuterated standard like **Fexofenadine-d3-1**.



High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of **Fexofenadine-d3-1** by separating it from any non-deuterated or other impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 220 nm.
- Procedure:
 - Prepare a stock solution of Fexofenadine-d3-1 in methanol at a concentration of 1 mg/mL.
 - Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
 - Inject 10 μL of the working solution into the HPLC system.
 - Run the gradient program to elute the compound and any impurities.
 - The purity is calculated by dividing the peak area of Fexofenadine-d3-1 by the total peak area of all components in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is a critical technique for confirming the molecular weight of **Fexofenadine-d3-1** and determining its isotopic purity.

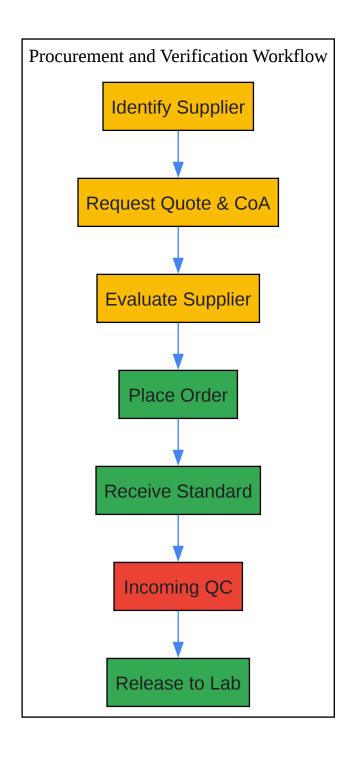


- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Procedure:
 - Introduce a dilute solution of Fexofenadine-d3-1 in methanol directly into the mass spectrometer via infusion or through the HPLC system.
 - Acquire the full scan mass spectrum.
 - Confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of **Fexofenadine-d3-1**.
 - Analyze the isotopic distribution of the molecular ion peak to determine the percentage of deuteration. The relative intensities of the ions corresponding to the d0, d1, d2, and d3 species are used to calculate the isotopic enrichment.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the procurement and analysis of **Fexofenadine-d3-1**.

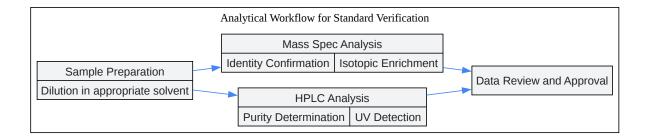




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Caption: Procurement and Verification Workflow for a Chemical Standard.





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Caption: Analytical Workflow for Chemical Standard Verification.

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References

- 1. isotope-labeled internal standards: Topics by Science.gov [science.gov]
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